molecular formula C13H17N3O2S2 B5631094 2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine

2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine

Cat. No. B5631094
M. Wt: 311.4 g/mol
InChI Key: DNBOEKUUANJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine involves multi-step chemical processes, including the preparation of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines with significant activity as serotonin 5-HT6 receptor antagonists (Ivachtchenko et al., 2010). This highlights the compound's place within a broader class of biologically active molecules, often involving intricate steps to introduce specific functional groups that modulate their activity.

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, has been determined, showcasing intramolecular N-H...O bonds and providing insights into the compound's conformation and potential interactions with biological targets (Wu et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of this family of compounds often involve interactions with serotonin receptors, with selectivity and potent antagonist activity being key characteristics. These properties are influenced by the specific substituents and structural modifications within the molecule, as demonstrated in studies of 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines (Ivachtchenko et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in biological studies. These properties are determined by the compound's molecular structure and influence its pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

Chemical properties, including reactivity with biological targets, metabolism, and potential interactions with other molecules, are central to understanding the compound's mechanism of action. The design and synthesis of these compounds often aim to enhance their selectivity and potency as receptor antagonists, as seen in the synthesis and structure-activity relationship studies of similar compounds (Gangjee et al., 2009).

properties

IUPAC Name

2-methyl-5-methylsulfonyl-N-(1-thiophen-3-ylpropan-2-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-9(6-11-4-5-19-8-11)15-13-12(20(3,17)18)7-14-10(2)16-13/h4-5,7-9H,6H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOEKUUANJURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NC(C)CC2=CSC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(methylsulfonyl)-N-[1-methyl-2-(3-thienyl)ethyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.